Clorhidrato de estricnina

Descripción general

Descripción

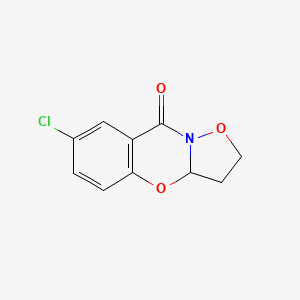

Strychnine hydrochloride is a hydrochloride obtained by combining strychnine with one molar equivalent of hydrogen chloride . It is a highly toxic, colorless, bitter, crystalline alkaloid used as a pesticide, particularly for killing small vertebrates such as birds and rodents .

Synthesis Analysis

Strychnine has been a subject of interest for chemists and pharmacologists who have established its structure, developed total syntheses, and examined its complex pharmacology . The total synthesis of strychnine has been accomplished through a novel vinylogous 1,4-addition, a challenging iodinium salt mediated silyl enol ether arylation, a palladium-catalyzed Heck reaction, and a streamlined late-stage conversion to strychnine .Molecular Structure Analysis

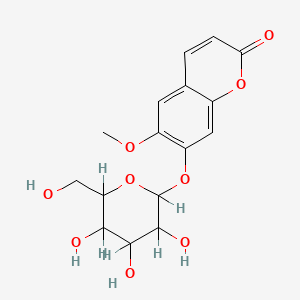

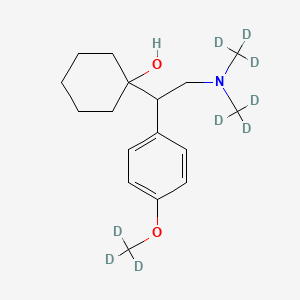

The molecular structure of strychnine has been elucidated using various 1D and 2D experiments such as 1D 1H, 13C, DEPT, and 2D COSY, HETCOR, HSQC, HMBC and J-resolved spectroscopy . The structure of strychnine hydrochloride was determined to be a hydrochloride and an organoammonium salt .Chemical Reactions Analysis

Strychnine hydrochloride can be identified by exploring the chemical shift as a signature in different 1D 1H and 13C experiments . The chemical shift signatures report the chemical structure of the molecules due to the impact of the counterions on the chemical shift of the protons adjacent to the heteroatoms .Physical And Chemical Properties Analysis

Strychnine hydrochloride has a molecular weight of 370.9 g/mol . It is a white or translucent crystal or crystalline powder, odorless, and has a very bitter taste . It has a density of 1.36 g cm−3, a melting point of 270 °C, and a boiling point of 284 to 286 °C .Aplicaciones Científicas De Investigación

Investigación Farmacológica

Clorhidrato de estricnina: ha sido ampliamente estudiado por su interacción con los receptores de glicina (GlyRs). Estos estudios han proporcionado información sobre las relaciones estructura-actividad (SARs) de la estricnina, especialmente a la luz de las estructuras de alta resolución de los complejos estricnina-GlyR . Esta investigación es crucial para comprender la neurotransmisión inhibitoria y podría conducir al desarrollo de nuevos agentes terapéuticos.

Química Sintética

La compleja estructura molecular de la estricnina la ha convertido en un objetivo para los químicos sintéticos. Lograr su síntesis ha sido un punto de referencia para nuevas metodologías y estrategias en química orgánica. La síntesis total de la estricnina y sus análogos sigue siendo un área de investigación vibrante, contribuyendo a los avances en las técnicas de síntesis química .

Detección Electroquímica

This compound: y su principal metabolito, Óxido de N-estricnina, han sido evaluados utilizando sensores electroquímicos. Estos sensores están diseñados para detectar estricnina en muestras biológicas, lo cual es esencial para el análisis forense y los estudios toxicológicos. El desarrollo de estos sensores puede conducir a métodos de detección más rápidos y precisos .

Estudios Metabólicos

Los estudios metabólicos in vitro utilizando microsomas de hígado de rata han identificado varios metabolitos de la estricnina. Comprender estas vías metabólicas es importante para el desarrollo de fármacos, la toxicología y la ciencia forense. También puede proporcionar información sobre los procesos de desintoxicación y las posibles interacciones farmacológicas .

Investigación de Propiedades Antagonistas

El this compound exhibe propiedades antagonistas en los receptores nicotínicos de acetilcolina (nAChRs). La investigación en esta área podría conducir al descubrimiento de nuevos compuestos que modulan estos receptores, los cuales están implicados en varios trastornos neurológicos .

Efectos Anticancerígenos y Antiplasmodiales

Los estudios también han explorado los posibles efectos anticancerígenos y antiplasmodiales del this compound. Si bien su uso como agente terapéutico es limitado debido a la toxicidad, comprender estos efectos puede contribuir al descubrimiento de nuevos compuestos con mecanismos similares pero menor toxicidad .

Mecanismo De Acción

Target of Action

Strychnine hydrochloride primarily targets the glycine receptors (GlyRs) in the central nervous system . GlyRs are inhibitory neurotransmitter receptors that play a crucial role in the transmission of nerve signals in the brain. By binding to these receptors, strychnine affects the normal functioning of the nervous system .

Mode of Action

Strychnine acts as an antagonist at the glycine receptors . It competes with the inhibitory neurotransmitter glycine for the same binding site on the GlyRs . This competition disrupts the normal inhibitory control that glycine has over nerve signal transmission, leading to an over-excitation of the neurons .

Biochemical Pathways

The primary biochemical pathway affected by strychnine is the G protein-coupled receptor signaling pathway . This pathway is crucial for transmitting signals from various stimuli outside the cell to the inside. Disruption of this pathway by strychnine leads to over-excitation of the neurons and the associated symptoms of strychnine poisoning .

Pharmacokinetics

Strychnine is rapidly metabolized by the liver microsomal enzyme system, which requires NADPH and O2 . It is known that strychnine has high gastrointestinal tract absorption and can cross the blood-brain barrier .

Result of Action

The primary result of strychnine’s action is the induction of muscular convulsions . These convulsions are due to the over-excitation of the neurons caused by the disruption of glycine’s inhibitory control over nerve signal transmission . In severe cases, these convulsions can lead to respiratory failure and death .

Action Environment

The action of strychnine can be influenced by various environmental factors. For example, the presence of other substances in the body can affect the absorption and metabolism of strychnine . Additionally, the pH of the environment can influence the stability and efficacy of strychnine . More research is needed to fully understand the impact of environmental factors on the action of strychnine.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2.ClH/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;/h1-5,13,16-17,19-20H,6-11H2;1H/t13-,16-,17-,19-,20-,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXYTKMPCOQKEM-ZEYGOCRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274154 | |

| Record name | Strychnine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1421-86-9 | |

| Record name | Strychnidin-10-one, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strychnine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strychnine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strychnine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRYCHNINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9651U398A9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[bis[(2S)-2-aminopropanoyl]amino]-3-methylphenyl] (2S)-2-[[(2S)-2-(3-hydroxyhexanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B1681687.png)